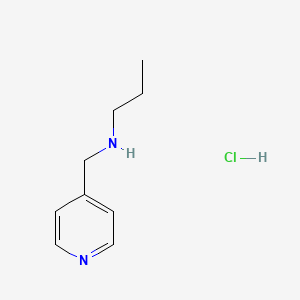
Propyl(pyridin-4-ylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl(pyridin-4-ylmethyl)amine hydrochloride is a chemical compound . It is related to N-(pyridin-4-yl)pyridin-4-amine and its derivatives, which have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .
Molecular Structure Analysis
The molecular structure of Propyl(pyridin-4-ylmethyl)amine hydrochloride involves a propyl group attached to a pyridin-4-ylmethylamine . The arrangement of related molecules has been studied using classical molecular simulation methods .Physical And Chemical Properties Analysis
The physical and chemical properties of Propyl(pyridin-4-ylmethyl)amine hydrochloride are not fully detailed in the available resources. It has a molecular weight of 186.68 .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Olefin Epoxidation
Propyl(pyridin-4-ylmethyl)amine, when combined with cobalt complexes, shows significant catalytic activity in the aerial oxidation of olefins like styrene and 1-decene. This compound, through its immobilization and interaction with cobalt salts, plays a role in different reactivities and selectivities towards epoxidation (Pruss, Macquarrie, & Clark, 2004).
Construction of Helical Silver(I) Coordination Polymers
This chemical is used in the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, leading to the formation of helical silver(I) coordination polymers. These polymers display distinct pitches and facilitate the construction of helical structures with significant solid-state luminescent emission intensities (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Schiff Base Complex Formation
The compound is instrumental in the synthesis of Schiff base complexes, particularly with Zn(II) metal ions. These complexes are characterized using spectroscopic methods and confirmed through single crystal X-ray diffraction studies, demonstrating the compound's utility in complex formation and structure determination (Rezaeivala, 2017).
Formation of Cu(II) Complexes
It is also used in the formation of Cu(II) complexes, where its variations in arm length and molecular interactions play a significant role. These complexes, characterized by single crystal X-ray diffraction, reveal insights into the coordination sphere of metal ions and molecular interactions (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Synthesis of Organosilicon Copolymers
This chemical is crucial in the synthesis of organosilicon copolymers, showcasing its potential as an anionite in respect to anionic chlorocomplexes of various metals (Belousova, Vlasova, Pozhidaev, & Voronkov, 2001).
Fluorescent Sensor for Dopamine
The compound has been used to develop a fluorescent sensor for dopamine, demonstrating its potential in selective detection and quantification in biological contexts (Khattar & Mathur, 2013).
Biomimetic Iron(III) Complexes
It plays a role in biomimetic iron(III) complexes, acting as functional models for intradiol-cleaving catechol dioxygenases. The compound's influence on iron coordination and reactivity towards oxygenation is significant (Sundaravel, Sankaralingam, Suresh, & Palaniandavar, 2011).
Corrosion Inhibition in Hydrochloric Acid
This compound has been studied for its efficiency in inhibiting corrosion of mild steel in hydrochloric acid, highlighting its potential as a corrosion inhibitor (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis of Highly Functionalized Pyrroles
It is involved in the multi-component synthesis of highly functionalized pyrroles, demonstrating its role in complex organic synthesis and the construction of novel chemical libraries (Li, Chen, Fan, Wei, & Yan, 2019).
Interaction with Organoruthenium and Organorhodium Cations
The compound interacts with organoruthenium and organorhodium cations, showing potential for developing anticancer compounds and understanding metal ion binding in aqueous solutions (Nagy, Ozsváth, Bényei, Farkas, & Buglyó, 2021).
Alzheimer's Disease Therapeutic Agent Research
It has been evaluated for potential utility in the treatment of Alzheimer's disease, showcasing its bioactivity and relevance in pharmacological research (Klein, Davis, Olsen, Wong, Huger, Smith, Petko, Cornfeldt, Wilker, Blitzer, Landau, Haroutunian, Martin, & Effland, 1996).
Chemosensor for Cu2+
This compound serves as a chemosensor for Cu2+, exhibiting significant colorimetric and fluorescent changes upon binding, demonstrating its application in detection technologies (Zheng, Lee, Liu, Park, Yoon, Lee, & Kim, 2016).
Zukünftige Richtungen
The future directions for the study of Propyl(pyridin-4-ylmethyl)amine hydrochloride could involve further exploration of its synthesis, chemical reactions, and potential applications. Related compounds have been studied for their potential use in non-linear optics , which could be an interesting area for future research.
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-5-11-8-9-3-6-10-7-4-9;/h3-4,6-7,11H,2,5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJCEGCGOBIALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=NC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl(pyridin-4-ylmethyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol](/img/structure/B3015791.png)
![(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3015792.png)
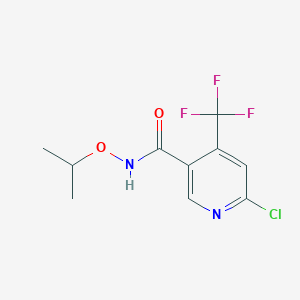
![N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3015794.png)
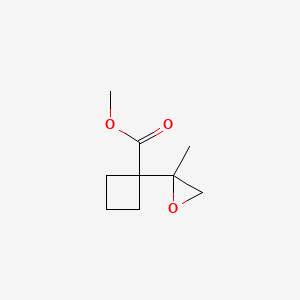
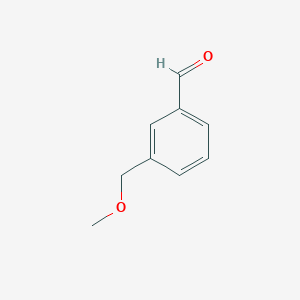
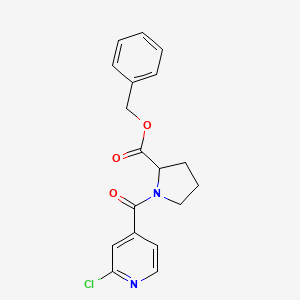
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015800.png)
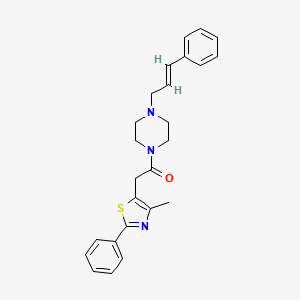
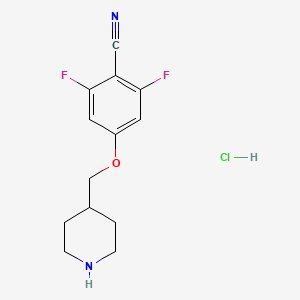
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)
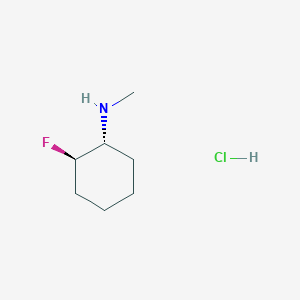
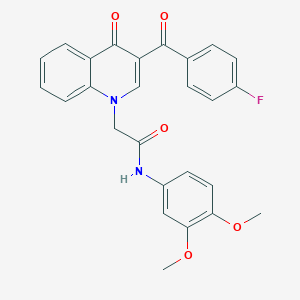
![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)